molecular formula C13H17NS B13243281 N-(2,3-dihydro-1H-inden-5-yl)thiolan-3-amine

N-(2,3-dihydro-1H-inden-5-yl)thiolan-3-amine

Cat. No.: B13243281
M. Wt: 219.35 g/mol
InChI Key: XICNQBAKLDTTGS-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1H-inden-5-yl)thiolan-3-amine is a chemical compound with the molecular formula C13H17NS It is a derivative of indene and thiolane, featuring a unique structure that combines these two moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1H-inden-5-yl)thiolan-3-amine typically involves the reaction of indene derivatives with thiolane derivatives under specific conditions. One common method involves the use of indoline and 2-(hydroxymethyl)isoindoline-1,3-dione in the presence of concentrated sulfuric acid as a catalyst . The reaction proceeds through a series of steps, including the formation of an intermediate, which is then hydrolyzed to yield the desired amine.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1H-inden-5-yl)thiolan-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiolane ring or the indene moiety is substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiol or amine derivatives.

Scientific Research Applications

N-(2,3-dihydro-1H-inden-5-yl)thiolan-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1H-inden-5-yl)thiolan-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may influence oxidative stress and inflammatory responses .

Comparison with Similar Compounds

Similar Compounds

  • N-(2,3-dihydro-1H-inden-1-yl)thiolan-3-amine
  • N-(2,3-dihydro-1H-inden-5-yl)acetamide

Uniqueness

N-(2,3-dihydro-1H-inden-5-yl)thiolan-3-amine is unique due to its specific combination of indene and thiolane moieties, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for research and development .

Properties

Molecular Formula

C13H17NS

Molecular Weight

219.35 g/mol

IUPAC Name

N-(2,3-dihydro-1H-inden-5-yl)thiolan-3-amine

InChI

InChI=1S/C13H17NS/c1-2-10-4-5-12(8-11(10)3-1)14-13-6-7-15-9-13/h4-5,8,13-14H,1-3,6-7,9H2

InChI Key

XICNQBAKLDTTGS-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)NC3CCSC3

Origin of Product

United States

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